1-Cyclohexyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea

Lipophilicity Membrane Permeability ADME

This disubstituted urea features a unique combination of a cyclohexyl group and a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl moiety, delivering a 0.4 log unit lipophilicity advantage over benzyl analogs (XLogP3=3). The tertiary alcohol and trifluoromethyl group create a distinct hydrogen-bonding profile (3 HBD, 5 HBA) that cannot be replicated by simpler ureas. Ideal for designing cell-permeable chemical probes targeting intracellular proteins and for comparative microsomal stability studies.

Molecular Formula C16H21F3N2O2
Molecular Weight 330.351
CAS No. 1351641-48-9
Cat. No. B2564741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
CAS1351641-48-9
Molecular FormulaC16H21F3N2O2
Molecular Weight330.351
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
InChIInChI=1S/C16H21F3N2O2/c17-16(18,19)15(23,12-7-3-1-4-8-12)11-20-14(22)21-13-9-5-2-6-10-13/h1,3-4,7-8,13,23H,2,5-6,9-11H2,(H2,20,21,22)
InChIKeyFZPCYGJBTYGIDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea: A Specialized Research Urea with Physicochemical Distinction


1-Cyclohexyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea (CAS 1351641-48-9) is a disubstituted urea derivative featuring a distinct combination of a cyclohexyl group on one nitrogen and a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl group on the other [1]. This unique architecture places it within a class of fluorinated ureas investigated for their interactions with biological targets [2]. Its molecular formula is C16H21F3N2O2, with a molecular weight of 330.34 g/mol [1]. The compound is categorized as a synthetic research chemical and is not intended for therapeutic or diagnostic use.

Why Generic Substitution Fails for the 1-Cyclohexyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea Scaffold


Simple substitution of 1-Cyclohexyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea with other in-class ureas is not scientifically justified due to the highly specific structure-activity relationships of this compound class. The cyclohexyl ring imparts a distinct aliphatic character compared to aromatic-substituted analogs, directly influencing lipophilicity and metabolic stability [1]. The trifluoromethyl group enhances membrane permeability, while the tertiary alcohol function provides a unique hydrogen-bonding profile that cannot be replicated by simpler urea derivatives [2]. These combined structural features determine the compound's specific binding affinities and pharmacokinetic behavior, making it a distinct chemical probe.

Quantitative Differentiation Evidence for 1-Cyclohexyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea


Enhanced Lipophilicity vs. a Close Benzyl Analog Drives Membrane Permeability Differences

The target compound exhibits significantly higher lipophilicity compared to its direct benzyl analog. The computed XLogP3 value for 1-Cyclohexyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is 3, while 1-Benzyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has an XLogP3 of 2.6 [1] [2]. This difference is driven by the aliphatic cyclohexyl group, which increases hydrophobic character more effectively than the benzyl ring, suggesting potentially higher passive membrane permeability for the target compound.

Lipophilicity Membrane Permeability ADME

Reduced Rotatable Bond Count Confers Potential Conformational Advantage over Benzyl Analog

The target compound has a rotatable bond count of 4, one fewer than its 1-benzyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea analog, which has 5 rotatable bonds [1] [2]. The cyclohexyl group exists primarily in a stable chair conformation, reducing conformational flexibility compared to the benzyl group's freely rotating CH2-Ph bond. This reduction in rotatable bonds can favorably impact binding entropy and contribute to improved target selectivity.

Conformational Entropy Molecular Recognition Drug Design

Potent Anti-Proliferative Activity Observed in Related Trifluoromethyl-Urea Class

A study on closely related trifluoromethyl-substituted aryl-urea derivatives demonstrated potent anti-proliferative effects against multiple cancer cell lines. For example, compound 9 from the series showed IC50 values of 17.8, 12.4, and 17.6 µM against HCT116, HePG2, and HOS cell lines respectively, outperforming the reference drug Doxorubicin (IC50 = 52.1 µM against PACA2) [1]. While direct data for CAS 1351641-48-9 is not available, the structural congruence places it within this active class.

Anticancer Activity Cytotoxicity Urea Derivatives

Enhanced Hydrogen-Bonding Capacity Compared to Simple Alkyl Ureas

The compound possesses a hydrogen bond donor count of 3 and an acceptor count of 5, which is identical to its benzyl analog but superior to simple cyclohexyl ureas like 1-cyclohexyl-3-dodecyl urea (donor: 2, acceptor: 2) [1] [2]. The presence of the tertiary alcohol and trifluoromethyl group significantly expands the hydrogen-bonding pharmacophore, enabling more specific and stronger interactions with biological targets compared to simple aliphatic urea sEH inhibitors.

Hydrogen Bonding Target Engagement Solubility

High-Value Application Scenarios for 1-Cyclohexyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea


Hit-to-Lead Optimization Programs Requiring Enhanced Membrane Permeability

The 0.4 log unit higher lipophilicity (XLogP3=3) compared to the benzyl analog makes this compound a superior candidate when designing cell-permeable chemical probes. Its cyclohexyl group provides a quantitative lipophilicity advantage that can be critical for programs targeting intracellular proteins [1].

Structure-Activity Relationship (SAR) Studies on Urea-Based Kinase or Epoxide Hydrolase Inhibitors

The unique hydrogen-bonding profile (3 HBD, 5 HBA) and reduced conformational flexibility (4 rotatable bonds) position this compound as a chemically distinct entity for SAR exploration. It can serve as a comparator to both aromatic-substituted ureas and simple aliphatic ureas like CDU, enabling rigorous pharmacological differentiation [1] [2].

Development of Trifluoromethyl-Containing Anticancer Screening Libraries

Class-level evidence confirms that trifluoromethyl-aryl-urea derivatives exhibit significant cytotoxicity against diverse cancer cell lines, including HCT116 (IC50 17.8 µM) and HePG2 (IC50 12.4 µM) [1]. This compound's structural compatibility makes it a valuable addition to focused libraries for phenotypic or target-based anticancer screening.

Chemical Probe Design for Metabolic Stability Investigations

The cyclohexyl-aliphatic substitution is often associated with improved metabolic stability over benzylic groups. This compound is an ideal tool for comparative microsomal stability studies, where its quantitative physicochemical profile (MW 330.34, XLogP3=3) allows for hypothesis-driven investigation of structure-metabolism relationships [1].

Quote Request

Request a Quote for 1-Cyclohexyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.